Dopamine Transporter (DAT) Binding Activity: Target Compound Exhibits Moderate Micromolar IC₅₀ Distinct from JAK3- and COX-Focused Analogs
In HEK293 cell-based assays, N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide inhibited the human sodium-dependent dopamine transporter (DAT) with an IC₅₀ of 6,100 nM (6.1 µM), classified as moderate activity in the MolBiC bioactivity annotation system [1]. A second independent measurement yielded an IC₅₀ > 10,000 nM, while Ki values were reported as >31,622.8 nM and >854 nM, the latter with imprecise classification [2]. In contrast, the N-cyclopentyl analog (CAS 1170148-11-4) is characterized as a JAK3 inhibitor, and the N-(4-methylbenzyl) analog (CAS 1172778-09-4) is described as a COX-2 inhibitor, demonstrating that changing the N-substituent fundamentally redirects the molecular target from aminergic transporters to intracellular kinases or pro-inflammatory enzymes .
| Evidence Dimension | In vitro target engagement (IC₅₀) against human DAT in HEK293 cells |
|---|---|
| Target Compound Data | IC₅₀ = 6,100 nM (6.1 µM) against DAT; IC₅₀ > 10,000 nM (second replicate); Ki > 31,622.8 nM and Ki > 854 nM |
| Comparator Or Baseline | N-cyclopentyl analog: JAK3 inhibitor (DAT activity not reported); N-(4-methylbenzyl) analog: COX-2 inhibitor (DAT activity not reported) |
| Quantified Difference | Target compound shows measurable DAT engagement (6.1 µM) while comparator analogs are profiled against entirely different protein targets (JAK3, COX-2), indicating N-(4-fluorophenyl) substitution directs target selectivity away from kinase/inflammatory pathways toward monoamine transporters. |
| Conditions | HEK293 cell-based assay; sodium-dependent dopamine transporter; IC₅₀ and Ki determined via radioligand displacement or functional uptake assay; bioactivity classification per MolBiC tier system (≤0.1 µM = high; >0.1–10 µM = moderate; >10 µM = low). |
Why This Matters
For researchers screening thiazole carboxamide libraries for CNS transporter targets, the DAT activity distinguishes this compound from kinase-biased analogs and may guide selection for neurological or psychiatric target validation studies.
- [1] MolBiC Bioactivity Data. IT0107761: IC₅₀ = 6,100 nM for N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide against human DAT (HEK293). https://molbic.idrblab.net/data/bioactivity/details/IT0107761. View Source
- [2] MolBiC Bioactivity Data. IT0071166 (IC₅₀ > 10,000 nM), IT0300294 (Ki > 31,622.8 nM), IT0305470 (Ki > 854 nM) for the target compound against DAT. https://molbic.idrblab.net/data/bioactivity/details/IT0071166. View Source
